Technical Guide: Boc-Lys(Cbz)-AMC Chemical Properties & Stability
Technical Guide: Boc-Lys(Cbz)-AMC Chemical Properties & Stability
This in-depth technical guide details the chemical properties, stability profile, and experimental utility of Boc-Lys(Cbz)-AMC , a specialized fluorogenic substrate.
Executive Summary
Boc-Lys(Cbz)-AMC (N-α-t-Butoxycarbonyl-N-ε-Benzyloxycarbonyl-L-Lysine-7-amino-4-methylcoumarin) is a dual-protected, fluorogenic amino acid derivative. Unlike its analog Boc-Lys(Ac)-AMC —widely used for Histone Deacetylase (HDAC) assays—this compound features a bulky, hydrophobic benzyloxycarbonyl (Cbz/Z) group on the lysine side chain.
This structural modification masks the positive charge of the lysine residue, rendering it resistant to trypsin-like proteases. Consequently, it serves as a critical specificity probe for proteases that accommodate bulky, hydrophobic residues at the P1 position (e.g., chymotrypsin-like proteases, cathepsins, and subtilisins) or as a robust negative control in trypsin/HDAC assays.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]
Structural Composition
The molecule consists of three distinct functional domains:
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N-α-Boc Group: Protects the N-terminus, preventing aminopeptidase cleavage and ensuring endopeptidase specificity.
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Lysine Core (Side Chain Cbz): The ε-amino group is capped with a Cbz group, converting the basic, charged lysine side chain into a neutral, hydrophobic, aromatic moiety.
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AMC Fluorophore: Attached via an amide bond to the C-terminus. Cleavage of this bond releases free 7-amino-4-methylcoumarin (AMC), generating a fluorescent signal.[][2]
Key Properties Table
| Property | Specification |
| Chemical Name | Boc-L-Lys(Cbz)-AMC |
| Molecular Formula | C |
| Molecular Weight | ~537.6 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF (>10 mM); Insoluble in water |
| Excitation Max | 350–360 nm (Standard UV/Violet) |
| Emission Max | 440–460 nm (Blue Fluorescence) |
| Purity Grade | Typically >98% (HPLC) |
| CAS Number | Not standardized in common registries; Custom synthesis often required |
Stability & Handling Protocols
Solid State Stability
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Storage: Store at -20°C in a desiccated environment. The compound is hygroscopic; moisture absorption can lead to spontaneous hydrolysis of the amide bond over time.[3]
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Light Sensitivity: The AMC moiety is light-sensitive. Store in amber vials or foil-wrapped containers to prevent photobleaching or background fluorescence accumulation.
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Shelf Life: >2 years if stored properly (desiccated, frozen, dark).
Solution Stability (DMSO/DMF)
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Stock Preparation: Prepare stock solutions (e.g., 10–20 mM) in high-grade, anhydrous DMSO or DMF.
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Freeze-Thaw Cycles: Limit to <3 cycles. Aliquot stocks immediately after preparation.
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Stability Window: Stable for 6 months at -20°C. At Room Temperature (RT), use within 4–6 hours.
Aqueous/Buffer Stability (Working Solution)
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Hydrolysis Risk: The amide linkage to AMC is susceptible to non-enzymatic autohydrolysis at pH > 8.0 .
-
Recommendation: Prepare working solutions (typically 10–100 µM) immediately before use. Keep on ice.
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pH Tolerance: Optimal stability range is pH 6.0 – 7.5. Avoid prolonged incubation in highly alkaline buffers (pH > 9.0) unless required for specific enzyme activity, and always include a "no-enzyme" control to correct for background hydrolysis.
Mechanistic Utility & Enzyme Specificity[7][10]
Unlike Boc-Lys(Ac)-AMC , which is a substrate for HDACs (removing the Ac group to allow Trypsin cleavage), Boc-Lys(Cbz)-AMC presents a permanent hydrophobic side chain under physiological conditions.
Target Enzymes
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Chymotrypsin-like Proteases: The Cbz group contains a phenyl ring, mimicking the aromatic side chains of Phenylalanine or Tyrosine. Enzymes with hydrophobic S1 pockets may cleave the Lys(Cbz)-AMC bond.
-
Subtilisins & Elastases: Proteases with broad specificity or preference for non-charged residues may accept this substrate.
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Negative Control: It is NOT cleaved by Trypsin (requires + charge) or Plasmin, making it an excellent negative control to verify protease purity or specificity.
Cleavage Mechanism Diagram
The following diagram illustrates the structural logic and cleavage potential.
Caption: Specificity logic of Boc-Lys(Cbz)-AMC. The Cbz group blocks Trypsin activity while permitting cleavage by proteases preferring bulky/hydrophobic P1 residues.
Experimental Protocol: Kinetic Assay
This protocol validates protease activity using Boc-Lys(Cbz)-AMC.
Reagents Setup
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Assay Buffer: 50 mM Tris-HCl or HEPES, pH 7.4, 100 mM NaCl, 5 mM CaCl
(if required by enzyme). Avoid DTT if the target protease contains disulfides, though AMC is compatible with reducing agents. -
Substrate Stock: 10 mM Boc-Lys(Cbz)-AMC in anhydrous DMSO.
-
Enzyme Solution: Target protease diluted in Assay Buffer.
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AMC Standard: Free 7-amino-4-methylcoumarin for calibration curve (0–10 µM).
Workflow Steps
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Dilution: Dilute the 10 mM Substrate Stock into Assay Buffer to a 2X Working Concentration (e.g., 100 µM). Final assay concentration will be 50 µM.
-
Note: Keep final DMSO concentration < 1% to avoid enzyme inhibition.
-
-
Plating: Add 50 µL of Enzyme Solution to a black 96-well plate (flat bottom).
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Initiation: Add 50 µL of 2X Substrate Solution to the wells.
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Controls:
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Blank: Buffer + Substrate (No Enzyme). Measures spontaneous hydrolysis.
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Standard: Buffer + Free AMC (No Substrate).
-
-
Detection: Immediately read fluorescence in kinetic mode.
-
Excitation: 355 nm (Bandwidth 20 nm)
-
Emission: 460 nm (Bandwidth 20 nm)
-
Duration: Read every 1–2 minutes for 30–60 minutes at 37°C.
-
Data Analysis
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Subtract the Blank (No Enzyme) RFU values from the Sample RFU values.
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Calculate the slope (ΔRFU/min) of the linear portion of the curve.
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Convert ΔRFU/min to µM/min using the AMC calibration curve slope.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| High Background Fluorescence | Spontaneous hydrolysis or old substrate. | Use fresh working solutions. Check buffer pH (keep < 8.0).[4] |
| Low Signal | Inner Filter Effect or Quenching. | Reduce substrate concentration (try 10–25 µM). Ensure DMSO < 1%. |
| Non-Linear Kinetics | Substrate depletion or Enzyme instability. | Use less enzyme. Add BSA (0.1%) to buffer to stabilize protease. |
| Precipitation | Substrate insolubility in aqueous buffer. | Dilute dropwise while vortexing. Do not exceed 100 µM final conc. |
References
-
PubChem. Boc-Lys(Z)-OH (Precursor Chemical Properties). CID 11132998. Available at: [Link][5]
- Zimmerman, M., et al. (1977). Sensitive assays for trypsin, elastase, and chymotrypsin using new fluorogenic substrates. Analytical Biochemistry.
